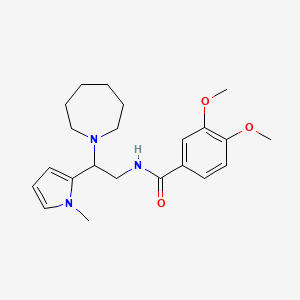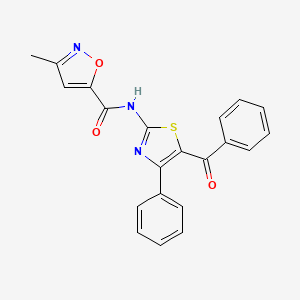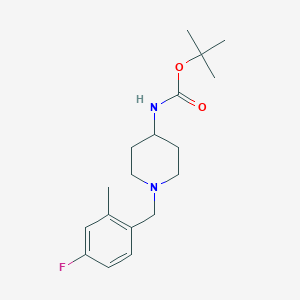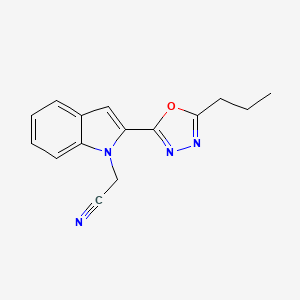
3-(2,4-二甲氧基苯基)-1-(3-硝基苯甲基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, also known as DNQX, is a synthetic compound that belongs to the quinazoline family. It has been widely used in scientific research as a potent antagonist of the ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the central nervous system. In
科学研究应用
合成中的绿色化学
化合物3-(2,4-二甲氧基苯基)-1-(3-硝基苯甲基)喹唑啉-2,4(1H,3H)-二酮属于喹唑啉-2,4(1H,3H)-二酮家族,这些化合物通过各种绿色化学方法合成。值得注意的是,已经开发出使用碳酸铯高效合成喹唑啉-2,4(1H,3H)-二酮衍生物的方案,利用二氧化碳和2-氨基苯甲腈。这种方法以其环保和高效而闻名,生产了类似普拉唑辛、布那唑辛和多沙唑辛等药物的关键中间体(Patil et al., 2008)。同样,无溶剂条件已被用于合成这些化合物,再次强调了在这一领域可持续和绿色化学的重要性(Mizuno et al., 2007)。
新颖的合成途径
已经探索了喹唑啉-2,4(1H,3H)-二酮的新合成途径,以克服与其生产相关的挑战。其中包括硒催化的邻硝基苯酰胺羰化方法,提供了一种简洁、过渡金属和无光气合成途径到这些化合物(Wu & Yu, 2010)。此外,将二氧化碳固定到2-氨基苯甲腈已成为合成喹唑啉-2,4(1H,3H)-二酮的强大策略,满足了安全和环保合成方法的需求(Vessally et al., 2017)。
在肿瘤治疗中的应用
有趣的是,已经确定喹唑啉-2,4(1H,3H)-二酮具有显著的生物活性,包括抑制肿瘤增殖。已建立了一种增强的合成这些衍生物的方法,揭示了它们在抑制多种人类肿瘤细胞系生长中的潜力。这突显了该化合物在医学研究中的相关性以及其在癌症治疗中的潜在应用(Zhou et al., 2013)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2,4-dimethoxybenzaldehyde with 3-nitrobenzylamine to form the intermediate Schiff base, which is then cyclized with anthranilic acid to yield the final product.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "3-nitrobenzylamine", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethoxybenzaldehyde (1.0 equiv) and 3-nitrobenzylamine (1.1 equiv) in ethanol and add a catalytic amount of acetic anhydride. Stir the mixture at room temperature for 2 hours to form the Schiff base intermediate.", "Step 2: Add a solution of anthranilic acid (1.2 equiv) in ethanol to the reaction mixture and reflux for 6 hours. Allow the mixture to cool to room temperature and filter the precipitated product.", "Step 3: Wash the product with ethanol and dry under vacuum to obtain the crude product.", "Step 4: Dissolve the crude product in chloroform and add a solution of sodium hydroxide in water. Stir the mixture for 30 minutes and then separate the organic layer.", "Step 5: Acidify the aqueous layer with hydrochloric acid and extract with chloroform. Combine the organic layers and wash with water.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the final product as a yellow solid." ] } | |
CAS 编号 |
892264-93-6 |
产品名称 |
3-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C23H19N3O6 |
分子量 |
433.42 |
IUPAC 名称 |
3-(2,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19N3O6/c1-31-17-10-11-20(21(13-17)32-2)25-22(27)18-8-3-4-9-19(18)24(23(25)28)14-15-6-5-7-16(12-15)26(29)30/h3-13H,14H2,1-2H3 |
InChI 键 |
ZAAOYQDKRMBMJL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2454486.png)


![6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2454490.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2454492.png)
![8-Methyl-2,3-dihydrofuro[3,2-e]imidazo[1,2-c]pyrimidine-9-carboxylic acid](/img/structure/B2454493.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2454498.png)
![6-Methyl-5-(2,4,5-trichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2454501.png)

![N-[(2-Chlorocyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2454505.png)
